molecular formula C4H4BrLiO3 B13472369 Lithium(1+) 3-bromooxetane-3-carboxylate

Lithium(1+) 3-bromooxetane-3-carboxylate

Cat. No.: B13472369
M. Wt: 186.9 g/mol
InChI Key: DQAGGIICFJWXCN-UHFFFAOYSA-M
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Description

Lithium(1+) 3-bromooxetane-3-carboxylate: is an organolithium compound with the molecular formula C4H4BrLiO3 . It is a derivative of 3-bromooxetane, where the carboxylate group is bonded to a lithium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Lithium(1+) 3-bromooxetane-3-carboxylate typically involves the reaction of 3-bromooxetane with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include rigorous purification steps to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed in the industrial setting to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 3-bromooxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetanes, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemistry: Lithium(1+) 3-bromooxetane-3-carboxylate is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse organic compounds, which can be further utilized in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of lithium ions on cellular processes. Lithium compounds are known for their therapeutic effects in treating bipolar disorder, and research into similar compounds could provide insights into new treatments .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of Lithium(1+) 3-bromooxetane-3-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. This modulation can lead to changes in gene expression, protein synthesis, and overall cellular function .

Properties

Molecular Formula

C4H4BrLiO3

Molecular Weight

186.9 g/mol

IUPAC Name

lithium;3-bromooxetane-3-carboxylate

InChI

InChI=1S/C4H5BrO3.Li/c5-4(3(6)7)1-8-2-4;/h1-2H2,(H,6,7);/q;+1/p-1

InChI Key

DQAGGIICFJWXCN-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(CO1)(C(=O)[O-])Br

Origin of Product

United States

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